3,5-Diacetoxy-4'-hydroxy stilbene
Description
Overview of Stilbenes as a Class of Bioactive Compounds
Stilbenes are a class of naturally occurring phenolic compounds characterized by a C6-C2-C6 backbone, which consists of two phenyl rings linked by an ethylene (B1197577) bridge. nih.gov These compounds are classified as phytoalexins, which are antimicrobial substances produced by plants as a defense mechanism against pathogens like fungi and bacteria, or in response to environmental stressors such as UV radiation. nih.govmdpi.com Found in over 70 plant species, stilbenes are present in foods like grapes, peanuts, blueberries, and raspberries. nih.govmdpi.com
The most widely studied stilbenoid is resveratrol (B1683913) (3,5,4'-trihydroxy-trans-stilbene), a compound that has garnered significant scientific attention for its potential antioxidant, anti-inflammatory, cardioprotective, and chemopreventive properties. nih.govnih.govhamidiyemedj.com The biological activities of stilbenoids are diverse, and research has demonstrated their potential to modulate various cellular signaling pathways involved in processes from inflammation to cell proliferation. mdpi.comnih.gov The structural arrangement of hydroxyl groups on the phenyl rings is a key determinant of their biological function. nih.gov
Historical Context and Significance of Stilbenoid Derivatives in Chemical Biology
The initial surge of interest in stilbenoids can be largely attributed to the discovery of resveratrol and its association with the "French Paradox"—the observation of low cardiovascular disease rates in French populations despite high-fat diets. mdpi.com First isolated in 1939, resveratrol's potential health benefits spurred extensive research into its mechanisms of action. nih.govhamidiyemedj.com However, a significant challenge identified in the therapeutic application of natural stilbenes like resveratrol is their poor bioavailability and rapid metabolism in the body. nih.gov
This limitation prompted chemists and biologists to explore the synthesis of stilbenoid derivatives. The primary goal of creating these synthetic analogues is to enhance their pharmacokinetic properties, such as stability, absorption, and efficacy. frontiersin.org Modifications to the core stilbene (B7821643) structure, such as methylation, glycosylation, prenylation, or, as in the case of 3,5-Diacetoxy-4'-hydroxy stilbene, acetylation, are key strategies. frontiersin.org These structural changes can alter the compound's lipophilicity and resistance to metabolic breakdown, potentially leading to improved biological activity. frontiersin.org The development of these derivatives has become a significant area within chemical biology, aiming to harness the therapeutic potential of the stilbene scaffold for various applications.
Current Research Landscape Pertaining to Synthetic Stilbenoids
The current research on synthetic stilbenoids is focused on creating novel compounds with enhanced biological activities. This compound, also known as a resveratrol diacetate, is a product of this synthetic effort. It is a derivative of resveratrol where the hydroxyl groups at the 3 and 5 positions are converted into acetate (B1210297) esters. This acetylation is a chemical strategy intended to modify the molecule's physicochemical properties. smolecule.com
The synthesis of this compound can be achieved through several routes, most directly by the acetylation of a suitable hydroxy stilbene precursor using reagents like acetic anhydride (B1165640). smolecule.com More complex, multi-step syntheses may involve established chemical reactions such as the Wittig or Heck reactions to construct the core stilbene backbone prior to the acetylation step. smolecule.com
Research into the biological activity of this compound is still emerging. A comparative study on acylated resveratrol derivatives investigated its antioxidant efficacy. The findings indicated that resveratrol diacetate exhibited notable radical-scavenging activity in both DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. While its antioxidant capacity was higher than other acylated derivatives in these tests, it remained lower than that of the parent compound, resveratrol.
Due to its structural similarity to resveratrol, this compound is a compound of interest for its potential anti-inflammatory and anticancer properties, though specific studies focusing on these activities are limited. smolecule.com The primary rationale for its synthesis is to serve as a more lipophilic prodrug, which could potentially lead to different absorption and distribution characteristics compared to resveratrol.
Data Tables
The following tables provide key data points for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | [3-acetyloxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl] acetate | nih.gov |
| Molecular Formula | C₁₈H₁₆O₅ | nih.gov |
| Molecular Weight | 312.3 g/mol | nih.gov |
| CAS Number | 411233-14-2 | nih.gov |
| Appearance | Solid (Predicted) | |
| Hydrogen Bond Donors | 1 | nih.gov |
| Hydrogen Bond Acceptors | 5 | nih.gov |
Table 2: Comparative Antioxidant Activity of this compound (Resveratrol Diacetate)
| Assay | Compound | Antioxidant Efficacy |
|---|---|---|
| DPPH Assay | Resveratrol Diacetate | Exhibited higher efficacy than other tested acylated derivatives |
| ABTS Assay | Resveratrol Diacetate | Exhibited higher efficacy than other tested acylated derivatives |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1246833-37-3 |
|---|---|
Molecular Formula |
C18H16O5 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
[3-acetyloxy-5-[2-(4-hydroxyphenyl)ethenyl]phenyl] acetate |
InChI |
InChI=1S/C18H16O5/c1-12(19)22-17-9-15(10-18(11-17)23-13(2)20)4-3-14-5-7-16(21)8-6-14/h3-11,21H,1-2H3 |
InChI Key |
YBTSXNIAKDYGPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)O)OC(=O)C |
Origin of Product |
United States |
Nomenclature, Classification, and Structural Attributes of Stilbenoids
Chemical Classification of Stilbenoid Derivatives
Stilbenoids can be broadly categorized based on their structural complexity and the nature of their substituents. The primary classifications include:
Simple Stilbenes: These compounds, including the subject of this article, adhere to the fundamental 1,2-diphenylethylene scaffold. The aromatic rings are typically substituted with hydroxyl, methoxy (B1213986), or glycosyl groups. nih.gov A majority of these stilbenes feature a 3,5-dihydroxy substitution pattern on one of the phenyl rings. nih.gov
Oligostilbenoids: These are more complex molecules formed by the oligomerization of stilbene (B7821643) monomers. They can exist as dimers, trimers, and even octamers. wikipedia.orgnih.gov
Other Derivatives: This category includes stilbenoids that have undergone further structural modifications, such as the addition of prenyl or geranyl groups, or the formation of heterocyclic structures like 2-phenyl-benzofurans. nih.gov
Stilbenoids can also be found as free phenolic compounds (aglycones) or in conjugated forms, most commonly as glucosides. nih.gov Glycosylation, the attachment of sugar moieties, can significantly alter the solubility and stability of the parent compound. mdpi.com The compound 3,5-Diacetoxy-4'-hydroxy stilbene is a synthetic derivative, specifically an acetylated form of the well-known stilbenoid, resveratrol (B1683913).
Structural Isomerism in Stilbenes: cis and trans Configurations and Their Academic Relevance
A key structural feature of stilbenes is the presence of a carbon-carbon double bond in the ethylene (B1197577) bridge, which gives rise to geometric isomerism. nih.gov This results in two distinct configurations:
trans-(E)-stilbene: In this isomer, the two phenyl groups are located on opposite sides of the double bond. wikipedia.org This configuration is generally more planar and thermodynamically more stable due to reduced steric hindrance between the bulky phenyl rings. wikipedia.orgnih.gov The majority of naturally occurring stilbenoids, and those with significant biological activity, exist in the trans form. nih.govnih.gov
cis-(Z)-stilbene: Here, the phenyl groups are on the same side of the double bond. wikipedia.org This arrangement leads to significant steric strain, forcing the phenyl rings out of plane and making this isomer less stable. wikipedia.org
The interconversion between cis and trans isomers can be induced by factors such as UV light irradiation. wikipedia.orgwikipedia.org This photoisomerization is a topic of significant academic interest, as the two isomers often exhibit different physical, chemical, and biological properties. researchgate.netnih.gov The stability and specific geometry of each isomer are crucial in determining how it interacts with biological targets.
| Feature | trans-Stilbene (B89595) | cis-Stilbene |
| Configuration | Phenyl groups on opposite sides of the C=C bond | Phenyl groups on the same side of the C=C bond |
| Stability | Thermodynamically more stable | Less stable due to steric hindrance |
| Natural Abundance | Predominant form in nature | Less common |
| Molecular Shape | Generally more planar | Sterically hindered, non-planar |
| Interconversion | Can be converted to cis-isomer via UV irradiation | Can be converted to trans-isomer via heat or UV irradiation |
Substituent Patterns and Their Influence on Stilbene Structure and Reactivity
The identity and position of substituent groups on the phenyl rings are critical determinants of a stilbenoid's chemical and physical properties, including its reactivity, solubility, and biological function. nih.gov The specific arrangement of acetoxy and hydroxy groups in this compound imparts a unique chemical character compared to its parent compound, resveratrol.
The presence of acetoxy groups (CH₃COO-) at the C-3 and C-5 positions distinguishes this compound from naturally occurring stilbenoids that typically bear hydroxyl (-OH) groups at these locations. An acetoxy group is an ester functional group.
Reactivity: The acetoxy groups are susceptible to hydrolysis under either acidic or basic conditions, which would convert them back to hydroxyl groups, yielding 3,5,4'-trihydroxystilbene (resveratrol). This makes this compound a potential prodrug, where the acetyl groups could be removed enzymatically in a biological system to release the active resveratrol.
Solubility and Polarity: Acetylation of the hydroxyl groups increases the lipophilicity of the molecule. By replacing the polar hydrogen-bond-donating hydroxyl groups with less polar ester groups, the compound's solubility in nonpolar organic solvents is enhanced, while its solubility in aqueous media is reduced. mdpi.com This change in lipophilicity can influence how the molecule is absorbed and distributed in biological systems. mdpi.com
Electronic Effects: The acetoxy group is considered an electron-withdrawing group by induction but can also be a weak electron-donating group through resonance. This electronic influence can affect the reactivity of the aromatic ring and the properties of the stilbene core.
The hydroxyl group at the C-4' position on the second phenyl ring is a common feature in many biologically active stilbenoids and is crucial to their function. nih.govnih.gov
Antioxidant Activity: Phenolic hydroxyl groups are key to the antioxidant properties of stilbenoids. The 4'-OH group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cellular components. capes.gov.br The resulting phenoxyl radical is stabilized by resonance across the aromatic ring and the stilbene backbone.
Hydrogen Bonding: The 4'-OH group can act as both a hydrogen bond donor and acceptor. This capability is critical for specific interactions with biological targets, such as enzymes and receptors, influencing the compound's pharmacological profile.
Acidity: As a phenolic proton, the hydrogen of the 4'-OH group is weakly acidic and can be removed under basic conditions to form a phenoxide ion. This ionization affects the molecule's charge, solubility, and reactivity.
Structure Activity Relationship Sar Studies of Stilbenoid Derivatives
Impact of Hydroxyl and Acetoxy Group Positions on Biological Activities
The biological activities of stilbenoids are profoundly influenced by the number and position of hydroxyl (–OH) and acetoxy (–OCOCH₃) groups on their aromatic rings. The presence of hydroxyl groups is frequently a prerequisite for significant biological effects, particularly antimicrobial and antioxidant activities. nih.govmdpi.comnih.gov
The antimicrobial activity of stilbene (B7821643) derivatives is often dependent on having a hydroxyl group on the primary phenyl ring (Ring A). nih.govmdpi.com If this ring lacks a hydroxyl substituent, antimicrobial activity may require the presence of 2',5'-dihydroxy groups on the secondary phenyl ring (Ring B). mdpi.com The general importance of the hydroxyl group is not unexpected, given that phenol (B47542) itself is a well-known antimicrobial agent. nih.govmdpi.com For instance, the 4'-hydroxyl group is known to enhance the estrogenic effect of 4-hydroxy stilbene derivatives. mdpi.com Furthermore, increasing the number of hydroxyl groups, especially in the ortho position to each other, can lead to heightened antioxidant and cytotoxic activity. nih.gov
The location of these hydroxyl groups is also critical for specific activities like anti-inflammatory effects. nih.gov For example, piceatannol (B1677779), which has an ortho-dihydroxyl arrangement on its B-ring, demonstrates different anti-inflammatory properties compared to oxyresveratrol, which has a meta-arrangement. nih.gov
Acetylation, the process of replacing a hydroxyl group with an acetoxy group, serves as a common chemical modification to alter a compound's properties. While research on acetylated stilbenoids is less extensive than on their hydroxylated counterparts, studies on analogous compounds like flavonoids show that acetylation can enhance biological activity by improving cellular uptake and metabolic stability. mdpi.comnih.gov However, the position of acetylation is crucial. In many flavonoids, a free hydroxyl group at the 5-position is vital for inhibitory activity against cell growth, and acetylating this specific group can diminish its potency. mdpi.com This suggests that while acetylation can be beneficial, the strategic placement of acetoxy groups is necessary to preserve or enhance biological function.
Comparative Analysis of Acetylated, Hydroxylated, and Methoxylated Stilbenoids
Comparing stilbenoids with different functional groups—acetylated, hydroxylated, and methoxylated—reveals distinct profiles in terms of bioavailability and biological activity. Hydroxylated stilbenes, such as resveratrol (B1683913), are foundational compounds but often have limited bioavailability due to rapid metabolism. nih.gov
Methoxylation, the replacement of a hydroxyl group with a methoxy (B1213986) (–OCH₃) group, generally increases the lipophilicity (fat-solubility) of the stilbenoid. mdpi.commdpi.com This change can lead to improved oral bioavailability. nih.gov A prime example is the comparison between resveratrol and its dimethylated derivative, pterostilbene (B91288). Pterostilbene's two methoxy groups make it more lipophilic and thus more readily absorbed. nih.gov It is also more metabolically stable because it has fewer free hydroxyl groups available for conjugation reactions in the body. nih.gov This structural difference often translates to enhanced biological activity; for instance, pterostilbene exhibits significantly stronger antifungal properties in vitro than resveratrol, which may be due to its greater ability to penetrate the lipophilic cell membranes of fungi. mdpi.com
Acetylation offers another strategy to modify stilbenoid activity. As seen in flavonoid research, acetylating hydroxyl groups can increase a compound's structural diversity and often enhances its biological effects. mdpi.comnih.gov For example, acetylating quercetin (B1663063) was found to improve its uptake and metabolic stability in cells, leading to enhanced apoptosis induction compared to the original compound. mdpi.com While direct large-scale comparative studies on acetylated stilbenoids are limited, the principles suggest that acetylation, like methoxylation, can be a valuable tool for enhancing the therapeutic potential of hydroxylated stilbenes by altering their physicochemical properties.
The following table provides a comparative summary of research findings on different stilbenoid derivatives.
| Compound/Derivative Type | Key Structural Feature | Reported Biological Effect/Property | Source |
| Hydroxylated Stilbenoids | Presence of multiple –OH groups | Essential for antimicrobial and antioxidant activity. nih.govmdpi.com | nih.govmdpi.comnih.gov |
| (e.g., Resveratrol) | 4'-OH group | Enhances estrogenic effects. mdpi.com | mdpi.com |
| Ortho-hydroxyl groups | Increased antioxidant and cytotoxic activity. nih.gov | nih.gov | |
| Methoxylated Stilbenoids | Replacement of –OH with –OCH₃ | Increased lipophilicity and bioavailability. mdpi.commdpi.comnih.gov | mdpi.commdpi.comnih.gov |
| (e.g., Pterostilbene) | Fewer free –OH groups | Greater metabolic stability. nih.gov | nih.gov |
| Methoxy groups | Stronger antifungal activity than resveratrol. mdpi.com | mdpi.com | |
| Acetylated Derivatives | Replacement of –OH with –OCOCH₃ | Can enhance cellular uptake and metabolic stability. mdpi.com | mdpi.comnih.gov |
| (Analogous Flavonoids) | Acetylation at specific positions | Position is critical; can increase or decrease potency. mdpi.com | mdpi.com |
Stereochemical Influence on Stilbenoid Biological Effects (e.g., cis vs. trans)
Stilbenes possess a central carbon-carbon double bond, which allows for the existence of two geometric isomers: cis (Z) and trans (E). mdpi.comfrontiersin.org This stereochemistry is a critical determinant of their biological activity. In nature, the trans-isomer is the more common and thermodynamically stable configuration. nih.govresearchgate.net As a result, trans-stilbenes are generally considered to be the more biologically active form. nih.govum.es
The stability and activity of the trans-isomer are well-documented. For example, trans-resveratrol is the form most extensively studied for its health benefits. rsc.org However, this isomer is sensitive to ultraviolet (UV) light, which can cause it to convert to the less stable cis-form. frontiersin.orgresearchgate.net
Despite the general rule of trans-isomer dominance, some studies report that cis-isomers can exhibit potent, and sometimes superior, biological activity in specific contexts. For instance, one study found that Z-isomers of certain stilbene analogues showed stronger antimicrobial activity than their E-isomer counterparts. nih.gov In another study focusing on cancer cell lines, cis-trimethoxystilbene was found to be more cytotoxic and had more pronounced antiproliferative effects than trans-trimethoxystilbene. nih.gov These findings indicate that while the trans configuration is typically more stable and widely active, the biological potential of cis-stilbenes should not be overlooked and may offer advantages for specific therapeutic applications.
The following table summarizes the influence of stereochemistry on the biological effects of stilbenoids based on research findings.
| Isomer | General Stability | Reported Biological Activity | Source |
| trans (E) | More common and thermodynamically stable. nih.govfrontiersin.orgresearchgate.net | Generally considered the more biologically active form. nih.govum.es | nih.govfrontiersin.orgresearchgate.netum.es |
| cis (Z) | Less stable; can be formed by UV irradiation of the trans-isomer. frontiersin.orgresearchgate.net | Can exhibit stronger antimicrobial or cytotoxic effects in specific cases. nih.govnih.gov | nih.govnih.gov |
Elucidating Essential Structural Features for Specific Receptor Interactions or Enzyme Modulations
The specific arrangement of functional groups on the stilbene scaffold dictates its ability to interact with and modulate the activity of specific biological targets like enzymes and cellular receptors. These interactions are the basis of the pharmacological effects of stilbenoids.
Several key structural features have been identified as essential for particular biological actions:
Estrogenic Effects : The hydroxyl group in the A-phenyl ring is considered crucial for producing an estrogenic effect. mdpi.com
Anti-inflammatory and Anticancer Pathways : Stilbenes can modulate major signaling pathways involved in inflammation and cancer, such as NF-κB, MAPK, and JAK/STAT. nih.gov Resveratrol, for example, is known to interact directly with the substrate-binding pocket of the enzyme SIRT1, an important regulator of cellular metabolism and aging. nih.gov
Tubulin Inhibition : The anticancer agent Combretastatin A-4, a stilbenoid, demonstrates the importance of specific methoxy groups. Its potent activity relies on a 3,4,5-trimethoxy pattern on one aromatic ring and a para-methoxy group on the other. These features allow it to bind effectively to the colchicine (B1669291) site on tubulin, disrupting microtubule formation and inhibiting cell division. nih.gov
Kinase Inhibition : The stilbenoid amurensin (B12741970) H has been identified as an ATP-competitive inhibitor of Spleen tyrosine kinase (Syk), a key enzyme in immune signaling pathways. nih.gov This highlights how the stilbene structure can be tailored to fit into the active sites of specific kinases.
Nrf2 Pathway Modulation : Stilbenes can activate the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. nih.gov The interaction is governed by the specific domains of the Nrf2 protein, which stilbenes can influence to promote the transcription of antioxidant genes. nih.gov
These examples underscore that the therapeutic potential of a stilbenoid is not just a matter of general antioxidant or anti-inflammatory capacity but is often tied to precise structural features that enable high-affinity interactions with specific molecular targets.
Mechanistic Investigations of Stilbenoid Biological Activities
Molecular Targets and Receptor Interactions
Modulation of Cellular Signaling Pathways (e.g., MAPK, NF-κB, PI3K/AKT, AMPK/SIRT1/eNOS)
The biological effects of stilbenoids are frequently attributed to their ability to modulate key cellular signaling pathways that regulate inflammation, cell survival, and metabolism. Following deacetylation to resveratrol (B1683913), 3,5-Diacetoxy-4'-hydroxy stilbene (B7821643) is expected to influence these pathways.
MAPK and NF-κB Pathways: Studies on acetylated resveratrol derivatives confirm their ability to suppress signaling through mitogen-activated protein kinases (MAPKs) mdpi.com. The parent compound, resveratrol, has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a central regulator of inflammatory responses. It can also block the activation of specific MAPK pathways, such as those involving p38, ERK, and JNK, thereby reducing the expression of pro-inflammatory mediators mdpi.com. For instance, resveratrol has been found to block virus-induced activation of NF-κB mdpi.com.
PI3K/AKT Pathway: The phosphatidylinositol-3-kinase (PI3K)/AKT signaling cascade is crucial for cell survival and proliferation. Acetylated resveratrol has been shown to inhibit this pathway mdpi.com. Resveratrol itself can attenuate PI3K/AKT signaling, which is often overactive in cancer cells, contributing to its anti-proliferative effects nih.gov.
AMPK/SIRT1/eNOS Pathway: Resveratrol is a well-documented activator of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1). Activation of the AMPK/SIRT1 pathway has numerous downstream benefits, including improved metabolic function and enhanced endothelial health via the activation of endothelial nitric oxide synthase (eNOS). This pathway is a key target in research on age-related diseases.
Induction of Apoptosis via Intrinsic Mitochondrial Pathway and Caspase Activation
Stilbenoids are known to induce programmed cell death, or apoptosis, in various cancer cell lines. This activity is critical to their potential as anticancer agents. The intrinsic mitochondrial pathway is a primary mechanism through which these compounds exert their pro-apoptotic effects.
Following its conversion to resveratrol, 3,5-Diacetoxy-4'-hydroxy stilbene would likely trigger apoptosis by:
Mitochondrial Disruption: Inducing the loss of mitochondrial membrane potential.
Caspase Activation: Prompting the release of cytochrome c from the mitochondria into the cytosol. This event initiates a cascade of enzymatic reactions involving the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3 and caspase-7 mdpi.com. Activated caspase-3 then cleaves critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the systematic dismantling of the cell mdpi.comnih.gov. Studies on resveratrol derivatives have demonstrated their ability to potently induce apoptosis and activate caspases in leukemia cells nih.govnih.gov.
Interactions with Cyclins and Cell Cycle Regulators
The ability of stilbenoids to halt the cell division cycle is a key aspect of their antiproliferative activity. This is achieved by interfering with the function of cyclins and cyclin-dependent kinases (CDKs), the core machinery that drives cell cycle progression.
Resveratrol, the active form of this compound, has been shown to induce cell cycle arrest, often at the G1/S or S phase transition nih.govmdpi.com. This is accomplished by modulating the levels and activity of several key regulatory proteins:
Downregulation of Cyclins: Reducing the expression of cyclins such as Cyclin D and Cyclin E.
Upregulation of CDK Inhibitors: Increasing the expression of CDK inhibitors like p21 and p53 nih.gov. This disruption prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation.
Enzyme Inhibition and Activation Studies
Tyrosinase Inhibition
Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for skin color. Inhibitors of tyrosinase are of great interest in the cosmetic and medical fields for treating hyperpigmentation. Structure-activity relationship (SAR) studies of stilbenoids have shown that the presence and position of free hydroxyl groups are critical for tyrosinase inhibitory activity researchgate.net. These hydroxyl groups are thought to chelate the copper ions in the enzyme's active site mdpi.com.
For this compound, the hydroxyl groups at positions 3 and 5 are protected by acetyl groups. This acetylation would likely result in weak direct inhibitory activity. However, upon enzymatic deacetylation to resveratrol, it would gain potent tyrosinase inhibitory function. Other hydroxylated stilbenes, such as oxyresveratrol, are known to be particularly powerful inhibitors of this enzyme nih.gov.
| Compound | Inhibition Activity (IC50) | Source Organism of Tyrosinase | Reference |
|---|---|---|---|
| Oxyresveratrol | 1.2 µM | Mushroom | nih.gov |
| (E)-2,3-bis(4-Hydroxyphenyl)acryonitrile | 5.06 µM | Murine | nih.gov |
| Resveratrol | 10.78 µM | Murine | nih.gov |
| Kojic Acid (Standard) | ~38.4 µM (calculated from 32x weaker than Oxyresveratrol) | Mushroom | nih.gov |
Alpha-Glucosidase Inhibition
Alpha-glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides like glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose spikes. This mechanism is a therapeutic strategy for managing type 2 diabetes nih.govnih.gov.
Various stilbenes have been investigated for their α-glucosidase inhibitory potential nih.govfrontiersin.org. The inhibitory activity is dependent on the specific structure of the stilbenoid. As with tyrosinase, the free hydroxyl groups are believed to play an important role in the interaction with the enzyme. Therefore, this compound would likely require deacetylation to resveratrol to exhibit significant α-glucosidase inhibition. Studies on stilbene derivatives like lonchocarpene have demonstrated their potential to inhibit this enzyme in vitro nih.gov.
| Compound | Enzyme Source | Inhibition Activity (IC50) | Reference |
|---|---|---|---|
| Lonchocarpene | Not Specified | pIC50 = 5.68 ± 0.12 | nih.gov |
| 3,5-dimethoxy-4'-O-prenyl-trans-stilbene (DPS) | Not Specified | pIC50 = 5.73 ± 0.08 | nih.gov |
| Resveratrol | Yeast | 0.091 mg/mL | researchgate.net |
| Acarbose (Standard) | Yeast | 0.247 mg/mL | researchgate.net |
Cytochrome P450 Enzyme Modulation
Stilbenoid compounds are known to interact with various metabolic enzymes, including the cytochrome P450 (CYP450) superfamily. These enzymes are crucial for the metabolism of a wide range of endogenous substances and xenobiotics, such as drugs and dietary components. The modulation of CYP450 activity is a significant factor in potential drug-food interactions.
The parent compound of this compound, resveratrol (trans-3,5,4′-trihydroxystilbene), has been identified as an inhibitor of several CYP450 enzymes, most notably CYP3A4, which is responsible for the metabolism of over 50% of commercially available drugs. Research into the acetoxylated analogues of resveratrol has been conducted to understand how structural modifications affect these interactions. The process of acetylation, which replaces hydroxyl (-OH) groups with acetoxy (-O-COCH₃) groups, generally increases the lipophilicity of the molecule. This alteration can influence the compound's affinity and inhibitory potential towards CYP enzymes.
A study investigating the effects of acetoxylated resveratrol derivatives on CYP3A4 activity demonstrated that these analogues act as inhibitors. The inhibitory potential can be quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating stronger inhibition. While specific IC₅₀ values for this compound were not detailed in the available literature, the study confirmed the inhibitory action of di-acetoxy resveratrol. Increased lipophilicity in other stilbene derivatives, such as methoxy-stilbenes, has been correlated with lower IC₅₀ values and thus greater affinity for CYP3A4 compared to resveratrol. This suggests that the di-acetoxy derivative likely possesses significant CYP3A4 inhibitory capacity. The mechanism of inhibition by resveratrol itself has been characterized as non-competitive.
| Compound | Effect on CYP3A4 | Mechanism of Action | Key Finding |
|---|---|---|---|
| Resveratrol (trans-3,5,4′-trihydroxystilbene) | Inhibition | Non-competitive | Serves as a benchmark for inhibitory activity among stilbenoids. |
| Acetoxylated Resveratrol Analogues (e.g., Di-acetoxy resveratrol) | Inhibition | Not specified, but likely competitive or mixed-type | Acetylation confirms continued inhibitory activity against CYP3A4. |
| Methoxy-stilbenes | Inhibition | Not specified | Increased lipophilicity leads to lower IC₅₀ values and greater affinity for CYP3A4. |
Epigenetic Regulation by Stilbenoids
Stilbenoids can exert their biological effects by influencing epigenetic mechanisms, which involve modifications to DNA and histone proteins that regulate gene expression without altering the underlying DNA sequence. These processes include the modulation of sirtuins and histone deacetylases (HDACs), which play critical roles in cellular health, metabolism, and aging.
Modulation of Sirtuin (SIRT) Activities
Sirtuins are a class of NAD⁺-dependent deacetylases that are central to a variety of cellular processes, including stress resistance, DNA repair, metabolic regulation, and inflammation. SIRT1, the most extensively studied mammalian sirtuin, is a key target for many stilbenoid compounds.
Resveratrol is arguably the most well-known natural activator of SIRT1. This activation is believed to mimic the effects of caloric restriction, a state known to promote longevity and improve metabolic health. The interaction between resveratrol and SIRT1 has been shown to be dependent on the specific chemical structure of the stilbenoid. Studies on resveratrol derivatives have revealed that the hydroxyl groups on the stilbene backbone are crucial for its ability to activate SIRT1. For instance, replacing the hydroxyl groups with methoxyl groups, as in the case of trans-3,5,4'-trimethoxystilbene (TMS), results in a failure to activate SIRT1.
Given that this compound has its hydroxyl groups at the 3 and 5 positions replaced by acetoxy groups, it is probable that its ability to directly activate SIRT1 is significantly diminished or abolished compared to resveratrol. The acetylation masks the free hydroxyl groups that are considered necessary for the interaction that leads to enzyme activation. While the 4'-hydroxyl group remains, the modifications at the other positions would likely alter the molecule's binding and activating capacity.
| Compound | Chemical Structure Feature | Effect on SIRT1 Activity |
|---|---|---|
| Resveratrol (trans-3,5,4′-trihydroxystilbene) | Hydroxyl groups at 3, 5, and 4' positions | Activator. |
| trans-3,5,4'-trimethoxystilbene (TMS) | Methoxyl groups in place of hydroxyls | Fails to increase SIRT1 activity. |
| This compound | Acetoxy groups at 3 and 5 positions | Likely fails to activate SIRT1 due to masking of essential hydroxyl groups. |
Effects on Histone Deacetylases and Gene Expression
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and generally causing transcriptional repression. The balance between the activity of HDACs and histone acetyltransferases (HATs) is crucial for regulating gene expression, and dysregulation is often observed in various diseases.
While direct studies on the interaction between this compound and specific HDACs are limited in the available scientific literature, stilbenoids as a class can influence gene expression profiles that are regulated by HDACs. HDACs are involved in numerous cellular pathways, and their expression can be tissue-specific, with different classes and individual enzymes (e.g., HDAC1, HDAC2, HDAC3) playing distinct roles. For example, HDACs are highly expressed in various cancers and are considered attractive therapeutic targets. The modulation of HDAC activity can lead to changes in the expression of genes involved in cell proliferation and apoptosis. The structural features of stilbenoids, including the pattern of hydroxylation, methoxylation, or acetylation, can determine their biological activity and ability to modulate transcriptional machinery.
Cellular Processes Affected by Stilbenoid Derivatives (e.g., angiogenesis, adipocyte lipolysis)
Stilbenoid derivatives can influence a wide array of fundamental cellular processes, including angiogenesis and lipid metabolism.
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions such as cancer growth and metastasis. Some stilbenoids have demonstrated anti-angiogenic properties. Resveratrol, for example, has been shown to inhibit angiogenesis both in vitro and ex vivo. Its mechanisms of action include the direct inhibition of human umbilical vein endothelial cell growth and the reduction of the activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in breaking down the extracellular matrix to allow for cell migration. Furthermore, resveratrol can inhibit the attachment of endothelial cells to basement membrane components like fibronectin and laminin, as well as interfere with cell chemotaxis. As a derivative of resveratrol, this compound may share some of these anti-angiogenic capabilities, potentially influenced by its altered lipophilicity which could affect its cellular uptake and interaction with molecular targets.
Adipocyte Lipolysis
Metabolic Pathways and Biotransformation of Stilbenoids
Biosynthesis of Stilbene (B7821643) Scaffolds in Plants: Phenylpropanoid and Shikimate Pathways
The biosynthesis of the fundamental stilbene structure in plants is a multi-step process that originates from the phenylpropanoid and shikimate pathways. nih.gov These pathways provide the necessary precursors for the formation of the characteristic 1,2-diphenylethylene nucleus of stilbenoids. sjzsyj.com.cn The journey begins with the amino acid L-phenylalanine, which is converted to cinnamic acid or p-coumaric acid. informahealthcare.com Cinnamic acid can then be transformed into p-coumaric acid by the enzyme cinnamate (B1238496) 4-hydroxylase (C4H). informahealthcare.com
The subsequent crucial step involves the combination of three malonyl-CoA molecules with a CoA-ester of a cinnamic acid derivative, such as p-coumaroyl-CoA. mdpi.comresearchgate.net This reaction is catalyzed by the key enzyme stilbene synthase (STS) and leads to the formation of the stilbene core, releasing three molecules of carbon dioxide in the process. researchgate.net In many plants, including grapevines, the primary product of this reaction is trans-resveratrol (3,5,4'-trihydroxy-trans-stilbene). researchgate.net
Stilbene synthase (STS) is the pivotal enzyme in the biosynthesis of stilbenoids, as it catalyzes the final committed step in the formation of the stilbene backbone. researchgate.net It competes with chalcone (B49325) synthase (CHS) for the same precursors, p-coumaroyl-CoA and malonyl-CoA, thereby representing a critical branch point between the biosynthesis of stilbenoids and flavonoids. mdpi.comresearchgate.net The activity of STS is a key determinant of the levels of stilbenes produced in a plant. nih.gov
Besides STS, other enzymes play significant roles in the diversification of the basic stilbene scaffold. These include hydroxylases, methyltransferases, and glycosyltransferases, which modify the core structure to produce a wide array of stilbenoid derivatives. For instance, hydroxylation at specific positions on the aromatic rings can significantly alter the biological properties of the resulting compound. researchgate.net Methylation of hydroxyl groups, another common modification, can increase the lipophilicity and metabolic stability of stilbenes. nih.gov Glycosylation, the attachment of sugar moieties, can enhance the water-solubility and stability of these compounds. mdpi.com
The biosynthesis of stilbenes is under tight genetic and regulatory control, often induced in response to various biotic and abiotic stresses such as fungal infections, UV radiation, and injury. mdpi.comnih.govresearchgate.net This stress-induced production is a result of the increased transcription of genes encoding stilbene biosynthetic enzymes, particularly STS. researchgate.net
Several families of transcription factors have been identified as key regulators of stilbene biosynthesis genes. In grapevine, for example, R2R3-MYB transcription factors, such as VviMYB14 and VviMYB15, have been shown to be strongly co-expressed with STS genes and to activate their promoters. oup.com Co-expression analysis has also revealed that WRKY transcription factors are highly correlated with STS gene expression, suggesting a combinatorial regulation of stilbene biosynthesis by both MYB and WRKY transcription factors. oup.com Understanding these regulatory networks is crucial for developing strategies to enhance stilbene production in plants. nih.govscirp.org
Metabolic Engineering Approaches for Enhanced Stilbenoid Production
Metabolic engineering offers promising strategies for increasing the production of valuable stilbenoids like resveratrol (B1683913) and its derivatives. nih.govnih.gov These approaches often involve the heterologous expression of stilbene biosynthesis genes in microorganisms such as Escherichia coli and yeast (Saccharomyces cerevisiae), or the overexpression of these genes in plants. nih.govresearchgate.net
A common strategy is the introduction of a single STS gene into a host organism that can naturally produce the necessary precursor, p-coumaroyl-CoA. mdpi.com In other cases, multiple genes from the phenylpropanoid pathway, such as those encoding phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), are introduced along with STS to create a complete biosynthetic pathway for resveratrol from a basic carbon source. researchgate.net For instance, successful production of resveratrol has been achieved in E. coli by co-expressing genes for tyrosine ammonia (B1221849) lyase (TAL), 4CL, and STS. researchgate.net
Further enhancements in stilbenoid yields can be achieved by optimizing precursor supply. This can involve amplifying the levels of enzymes involved in the synthesis of malonyl-CoA, a key building block for stilbenes. nih.gov Additionally, the choice of the STS gene from different plant sources can significantly impact the final product yield, as different STS enzymes exhibit varying catalytic efficiencies. mdpi.com The table below summarizes some of the microorganisms and plants that have been metabolically engineered for stilbenoid production.
| Organism | Engineered Pathway | Key Genes Introduced/Modified | Reference |
| Saccharomyces cerevisiae (Yeast) | Resveratrol Biosynthesis | PAL, C4H, STS | nih.gov |
| Escherichia coli | Resveratrol & Derivatives Biosynthesis | TAL, 4CL, STS, Hydroxylases, O-methyltransferases | researchgate.net |
| Tobacco (Nicotiana tabacum) | Resveratrol Accumulation | STS | nih.gov |
| Rice (Oryza sativa) | Resveratrol Accumulation | STS | nih.gov |
| Tomato (Lycopersicon esculentum) | Resveratrol Accumulation | STS | nih.gov |
In vivo Metabolism of Stilbenes in Animal Models
Once ingested, stilbenoids undergo extensive metabolism in animal models, which significantly influences their bioavailability and biological activity. sjzsyj.com.cnsciopen.com The primary metabolic transformations include hydroxylation, glucuronidation, and sulfation. nih.gov
Hydroxylation is a key metabolic pathway for stilbenes in vivo. nih.gov Studies in rabbits have shown that trans-stilbene (B89595) is metabolized to various hydroxylated derivatives, including 4-hydroxystilbene (B177177) and 4,4'-dihydroxystilbene. nih.gov This indicates that hydroxylation plays a more significant role in the metabolism of the basic stilbene structure than previously thought. nih.gov The liver, particularly through the action of microsomal enzymes, is a primary site for these hydroxylation reactions. nih.gov
For more complex stilbenoids like pterostilbene (B91288) (3,5-dimethoxy-4'-hydroxystilbene), metabolism in rats has been shown to involve multiple transformations, including glucosylation, dehydrogenation, hydrogenation, demethoxylation, and sulfation. nih.gov A significant number of metabolites have been identified in plasma, urine, and feces, indicating extensive biotransformation. nih.gov The table below details some of the metabolites identified from pterostilbene metabolism in rats.
| Parent Compound | Metabolite Type | Metabolic Reaction | Sample Type | Reference |
| Pterostilbene | Glucuronide | Glucosylation | Plasma, Urine | nih.gov |
| Pterostilbene | Dehydrogenated metabolite | Dehydrogenation | Plasma, Urine | nih.gov |
| Pterostilbene | Hydrogenated metabolite | Hydrogenation | Plasma, Urine | nih.gov |
| Pterostilbene | Demethoxylated metabolite | Demethoxylation | Plasma, Urine | nih.gov |
| Pterostilbene | Sulfated metabolite | Sulfation | Plasma, Urine | nih.gov |
Chemical modifications to the stilbene structure have a profound impact on their metabolic fate and, consequently, their bioavailability. sciopen.com The presence and position of hydroxyl and methoxy (B1213986) groups are particularly important. nih.gov
Methylation of hydroxyl groups, as seen in pterostilbene, generally increases lipophilicity and metabolic stability compared to non-methylated analogs like resveratrol. nih.gov This is because the methoxy groups are less susceptible to the rapid phase II conjugation reactions (glucuronidation and sulfation) that readily occur with free hydroxyl groups. nih.gov This increased stability often leads to higher bioavailability. nih.gov
Conversely, increasing the number of hydroxyl groups can enhance the antioxidant activity of a stilbene but may also make it more susceptible to metabolism and reduce its bioavailability. nih.gov The position of these hydroxyl groups is also critical; for instance, ortho-hydroxylation can increase certain biological activities. nih.govmdpi.com Therefore, a careful balance between hydroxylation and methoxylation is crucial in designing stilbene derivatives with improved pharmacokinetic profiles. nih.gov
Advanced Analytical and Characterization Techniques in Stilbenoid Research
Chromatographic Methods for Separation and Quantification (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of stilbenoids, including 3,5-Diacetoxy-4'-hydroxy stilbene (B7821643). The versatility of HPLC allows for various configurations, including reversed-phase chromatography, which is commonly employed for separating polyphenolic compounds.
In a typical reversed-phase HPLC setup for stilbene analysis, a C18 column is often used. acgpubs.org The mobile phase usually consists of a gradient mixture of an aqueous solvent (like water with a small percentage of acid, such as trifluoroacetic acid, to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). acgpubs.org Detection is frequently performed using a Diode Array Detector (DAD), which can acquire UV-Vis spectra across a range of wavelengths, aiding in the identification of compounds based on their specific absorption maxima. acgpubs.org For instance, stilbenes are often monitored at wavelengths around 306 nm. acgpubs.org
Table 1: Illustrative HPLC Parameters for Stilbenoid Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient from 10% to 90% B over 60 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 306 nm |
| Injection Volume | 20 µL |
This table represents a generalized method for stilbene analysis and would require optimization for the specific quantification of 3,5-Diacetoxy-4'-hydroxy stilbene.
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, UV-Vis Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism)
The definitive identification and structural elucidation of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the precise arrangement of atoms within the molecule. Both ¹H NMR and ¹³C NMR are utilized to map out the carbon-hydrogen framework. While the complete NMR data for this compound is not available in the provided search results, the expected chemical shifts can be inferred from related stilbene structures. For instance, the protons of the ethylenic bridge in trans-stilbenes typically show characteristic doublets with large coupling constants in the ¹H NMR spectrum.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry can confirm the molecular formula with high accuracy. For this compound (C₁₈H₁₆O₅), the expected molecular weight is approximately 312.32 g/mol .
UV-Vis Spectroscopy is used to study the electronic transitions within the molecule. Stilbenes exhibit characteristic absorption bands in the UV region. The parent compound, trans-stilbene (B89595), shows a strong absorption maximum around 294-295.5 nm. omlc.org The specific absorption maxima for this compound would be influenced by the acetate (B1210297) and hydroxyl substitutions.
Fluorescence Spectroscopy measures the emission of light from a molecule after it has absorbed light. Trans-stilbene itself is weakly fluorescent. omlc.org The fluorescence properties of this compound would depend on its specific electronic structure and environment.
Circular Dichroism (CD) is a valuable technique for studying chiral molecules. While this compound itself is not chiral, CD spectroscopy is crucial in stilbenoid research for determining the absolute configuration of chiral stilbene dimers and other complex derivatives.
Table 2: Summary of Spectroscopic Data for a Related Stilbene Derivative
| Technique | Observed Data for a Generic Stilbene Derivative |
|---|---|
| ¹H NMR | Signals for aromatic protons, olefinic protons, and substituent protons (e.g., methoxy (B1213986) or acetyl groups). |
| ¹³C NMR | Resonances for aromatic carbons, olefinic carbons, and carbons of the substituent groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the compound's molecular weight. |
| UV-Vis | Absorption maxima in the UV region, characteristic of the stilbene chromophore. |
| Fluorescence | Emission spectrum with a characteristic maximum wavelength and quantum yield. |
This table provides a general overview of the types of data obtained from spectroscopic analysis of stilbenoids. Specific data for this compound is not available in the provided search results.
Cellular Assays and Biomarker Analysis (e.g., Western Blotting, MTT assay, DHE fluorescence)
To investigate the biological effects of this compound, various cellular assays are employed. These assays provide insights into its potential as a therapeutic agent.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. While specific IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro) for this compound are not available, a study on the closely related compound, 3,5-dihydroxy-4'-acetoxy-trans-stilbene, demonstrated its cytotoxic effects on various cancer cell lines in a time- and dose-dependent manner. nih.gov
Western Blotting is a technique used to detect specific proteins in a sample. In the context of stilbenoid research, it can be used to analyze changes in the expression levels of key proteins involved in cellular signaling pathways, such as those related to apoptosis, cell cycle regulation, and inflammation. For instance, Western blot analysis of tumors treated with 3,5-dihydroxy-4'-acetoxy-trans-stilbene showed changes in protein expression. nih.gov
Dihydroethidium (DHE) fluorescence is a method used to detect the presence of reactive oxygen species (ROS), particularly superoxide (B77818), within cells. abcam.comresearchgate.netnih.gov An increase in DHE fluorescence can indicate that a compound is inducing oxidative stress. This assay is relevant for stilbenoids, as many of them are known to have antioxidant or pro-oxidant activities depending on the cellular context.
Table 3: Cytotoxicity of 3,5-dihydroxy-4-ethyl-trans-stilbene (a related compound) in various cancer cell lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
|---|---|---|
| A375 | Human Melanoma | 24.01 |
| HeLa | Cervical | 46.17 |
| SW480 | Colon | 47.28 |
| HepG2 | Liver | 69.56 |
Data from a study on 3,5-dihydroxy-4-ethyl-trans-stilbene, a structurally similar compound, is presented here for illustrative purposes. nih.gov
Computational and Molecular Modeling Approaches (e.g., Docking Studies)
Computational and molecular modeling techniques, such as molecular docking , are powerful tools for predicting and understanding the interactions between a small molecule like this compound and a biological target, typically a protein. nih.gov
Molecular docking simulations can predict the preferred binding orientation of the stilbene within the active site of a protein and estimate the binding affinity, often expressed as a docking score or binding energy. nih.gov This information can help to identify potential molecular targets and elucidate the mechanism of action of the compound. For example, docking studies with resveratrol (B1683913), the parent compound of many stilbenes, have been used to explore its interactions with various protein targets. nih.govnih.gov
While a specific docking study for this compound was not found in the search results, the general approach would involve:
Obtaining the 3D structure of the ligand (this compound).
Selecting a relevant protein target.
Using docking software to predict the binding mode and affinity.
Table 4: Example of Molecular Docking Data for a Stilbene Derivative
| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|
This table is a template to illustrate the type of data generated from molecular docking studies. Specific data for this compound is not available in the provided search results.
Future Research Directions for 3,5 Diacetoxy 4 Hydroxy Stilbene
Exploration of Novel Synthetic Routes for Improved Efficiency and Scalability
The synthesis of 3,5-Diacetoxy-4'-hydroxy stilbene (B7821643) is foundational to its availability for research. Current methods generally involve the acetylation of a corresponding hydroxy stilbene precursor, which itself can be synthesized through classic organic chemistry reactions. smolecule.com However, for this compound to be thoroughly investigated, the development of more efficient, cost-effective, and scalable synthetic routes is imperative.
Future research should focus on moving beyond traditional batch-synthesis methods, which can be time-consuming and may generate significant waste. Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of more environmentally benign solvents and reagents, and developing synthetic pathways with higher atom economy to reduce byproducts.
Enzymatic or Biocatalytic Synthesis: Exploring the use of specific enzymes to perform the acetylation or even to construct the stilbene backbone. Biocatalysis can offer high specificity under mild reaction conditions, potentially simplifying purification processes.
Flow Chemistry: Transitioning from batch to continuous flow synthesis could significantly improve scalability, consistency, and safety. Flow reactors allow for precise control over reaction parameters, often leading to higher yields and purity in shorter reaction times.
Table 1: Comparison of Synthetic Methodologies for Stilbene Derivatives
| Methodology | Current Application in Stilbene Synthesis | Future Research Focus for 3,5-Diacetoxy-4'-hydroxy stilbene |
|---|---|---|
| Acetylation of Hydroxy Stilbenes | Standard method using acetic anhydride (B1165640) or acetyl chloride. smolecule.com | Optimization using enzymatic catalysts for higher selectivity and milder conditions. |
| Wittig Reaction | Commonly used for forming the ethylene (B1197577) bridge. smolecule.com | Development of one-pot procedures combining the Wittig reaction and subsequent acetylation. |
| Heck Reaction | Palladium-catalyzed coupling to form the stilbene backbone. smolecule.com | Exploration of more sustainable and recoverable palladium catalysts to improve cost-effectiveness. |
| Flow Chemistry | Limited application currently for this specific compound. | Design and optimization of a continuous flow process for high-throughput, scalable production. |
Discovery of Undiscovered Biological Activities and Therapeutic Applications in Preclinical Models
Initial investigations suggest that this compound possesses antioxidant, anti-inflammatory, and anticancer properties. smolecule.com These activities are common among stilbenoids. nih.gov The next frontier of research is to uncover novel biological effects and to validate these preliminary findings in relevant preclinical models. The structural modifications (acetoxy groups) may confer unique activities not seen in its parent compounds.
Future preclinical research should target complex diseases where stilbenes have shown promise:
Neuroprotection: Many stilbene derivatives exhibit neuroprotective effects. nih.govnih.gov Future studies should investigate whether this compound can cross the blood-brain barrier and exert protective effects in preclinical models of neurodegenerative diseases like Alzheimer's or Parkinson's disease. nih.govnih.gov This could involve assessing its ability to reduce amyloid-beta aggregation, mitigate tau hyperphosphorylation, or protect neurons from oxidative stress. nih.gov
Cardiovascular Health: Resveratrol (B1683913), a related stilbene, is known for its vasorelaxant and cardioprotective effects. nih.gov Research is needed to determine if this compound can modulate pathways related to vascular function, lipid metabolism, or cardiac inflammation in animal models.
Epigenetic Regulation: Certain stilbenes are emerging as modulators of epigenetic processes, which play a crucial role in cancer and other diseases. frontiersin.org Investigating whether this compound can influence enzymes involved in DNA methylation or histone modification represents a novel and significant area of research.
Metabolic Disorders: Exploring the effect of the compound on metabolic parameters in models of diabetes or non-alcoholic fatty liver disease could uncover new therapeutic avenues.
Table 2: Investigated vs. Potential Biological Activities of this compound
| Biological Activity | Current Research Status | Proposed Future Preclinical Research |
|---|---|---|
| Antioxidant | Demonstrated to scavenge free radicals in vitro. smolecule.com | Quantify antioxidant capacity in cellular and animal models of oxidative stress. |
| Anticancer | Shown to inhibit cancer cell proliferation in vitro. smolecule.com | Evaluate efficacy in xenograft models of specific cancers (e.g., colon, breast). nih.gov |
| Anti-inflammatory | Suggested to modulate pro-inflammatory cytokines. smolecule.com | Investigate effects in animal models of chronic inflammation or autoimmune disease. |
| Neuroprotective | Not yet investigated. | Assess impact on cognitive function and neuropathology in models of Alzheimer's disease. nih.gov |
| Cardioprotective | Not yet investigated. | Study effects on blood pressure, endothelial function, and cardiac remodeling in vivo. nih.gov |
| Epigenetic Modulation | Not yet investigated. | Analyze changes in histone and DNA methylation patterns in treated cancer cell lines. frontiersin.org |
Elucidation of Complex Mechanistic Pathways and Target Identification
A critical gap in the current understanding of this compound is the precise molecular mechanism behind its observed biological effects. While it is known to interact with proteins in oxidative stress pathways and induce apoptosis in cancer cells, the specific molecular targets remain largely unidentified. smolecule.com Future research must employ advanced molecular biology techniques to map its interactions within the cell.
Key research objectives should include:
Target Deconvolution: Using techniques like affinity chromatography, pull-down assays coupled with mass spectrometry, or thermal shift assays to identify specific proteins that directly bind to the compound.
Pathway Analysis: Employing 'omics' technologies (transcriptomics, proteomics, metabolomics) to gain a global view of the cellular changes induced by the compound. This can reveal which signaling pathways are most significantly perturbed. For example, transcriptomic analysis of treated ovarian cancer cells for a related stilbene metabolite revealed a network of genes involved in cell motility and proliferation. nih.gov
Molecular Docking and Simulation: In silico studies can predict binding modes and affinities for potential protein targets, guiding further experimental validation and helping to explain the structure-activity relationship.
Validation in Genetically Modified Models: Using cell lines or animal models with specific genes knocked out or overexpressed to confirm whether a proposed target is essential for the compound's biological activity. For instance, studies on a similar compound, DETS, identified its regulatory effect on the MITF-M signaling pathway in melanoma. nih.govfrontiersin.org
Table 3: Potential Molecular Mechanisms and Targets for Investigation
| Biological Effect | Potential Molecular Target/Pathway | Investigative Technique |
|---|---|---|
| Anticancer | Caspases, Bcl-2 family proteins, Cyclin-dependent kinases (CDKs), BRAF, β-catenin nih.gov | Western Blot, Flow Cytometry, Kinase Assays |
| Anti-inflammatory | NF-κB, COX-2, iNOS, Pro-inflammatory cytokines (TNF-α, IL-6) nih.gov | ELISA, qPCR, Reporter Gene Assays |
| Antioxidant | Nrf2, Keap1, Superoxide (B77818) dismutase (SOD), Catalase | Proteomics, High-Content Imaging |
| Neuroprotective | Aβ-degrading enzymes, Tau kinases (e.g., GSK-3β), Sirtuins | Immunohistochemistry, In vitro aggregation assays |
| Cardioprotective | eNOS, Soluble guanylate cyclase, K+ and Ca2+ channels nih.gov | Aortic Ring Assays, Patch-Clamp Electrophysiology |
Development of Advanced Delivery Systems and Formulation Strategies for Enhanced Bioavailability in Research Models
A major hurdle for many stilbene derivatives is their poor water solubility, chemical instability, and low bioavailability, which severely limits their utility in preclinical and potential clinical settings. nih.govnih.gov Although acetylation may improve lipophilicity, it does not guarantee optimal absorption or distribution in a biological system. Therefore, a crucial area of future research is the design of advanced delivery systems to enhance the bioavailability and targeting of this compound in research models.
Promising formulation strategies to be explored include:
Nanoformulations: Encapsulating the compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) or liposomes can protect it from degradation, improve solubility, and potentially enable targeted delivery to specific tissues. frontiersin.orgresearchgate.net
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline compound within a polymer matrix to create an amorphous state can dramatically increase its dissolution rate and solubility. mdpi.com This is a well-established technique for improving the bioavailability of poorly soluble molecules.
Co-crystals and Inclusion Complexes: Forming co-crystals with pharmaceutically acceptable co-formers or creating inclusion complexes with cyclodextrins can modify the physicochemical properties of the compound, leading to improved solubility and stability. mdpi.com
Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the compound in a mixture of oils, surfactants, and co-solvents can lead to the spontaneous formation of a fine emulsion in the gastrointestinal tract, enhancing absorption.
The development of these advanced formulations is not an end in itself but a critical tool that will enable more reliable and reproducible preclinical testing by ensuring consistent and adequate exposure of the target tissues to the compound.
Table 4: Overview of Advanced Delivery Systems for Stilbene Derivatives
| Delivery System | Principle of Bioavailability Enhancement | Potential Advantages for Research Models |
|---|---|---|
| Liposomes | Encapsulation in a lipid bilayer, improving solubility and stability. frontiersin.org | Biocompatible; can be surface-modified for targeted delivery. |
| Polymeric Nanoparticles | Encapsulation in a polymer matrix, allowing for controlled release. frontiersin.orgresearchgate.net | High loading capacity; sustained release profile. |
| Amorphous Solid Dispersions (ASDs) | Prevents crystallization, maintaining the compound in a higher energy, more soluble state. mdpi.com | Significant improvement in oral absorption for in vivo studies. |
| Cyclodextrin (B1172386) Complexes | Forms a host-guest complex where the hydrophobic compound sits (B43327) inside the hydrophilic cyclodextrin cavity. mdpi.com | Increases aqueous solubility and chemical stability. |
Q & A
Basic: What synthetic methodologies are most effective for producing 3,5-Diacetoxy-4'-hydroxy stilbene derivatives?
Methodological Answer:
The synthesis typically involves selective acetylation of hydroxyl groups on the stilbene scaffold. A common approach is:
- Step 1: Start with resveratrol (3,5,4'-trihydroxystilbene) or a similar precursor.
- Step 2: Protect the 4'-hydroxyl group using a temporary protecting group (e.g., tert-butyldimethylsilyl) to ensure regioselectivity.
- Step 3: Acetylate the 3 and 5 hydroxyl groups using acetic anhydride under mild acidic conditions.
- Step 4: Deprotect the 4'-hydroxyl group via fluoride-mediated cleavage (e.g., TBAF).
Validation requires HPLC-MS for purity and NMR (¹H/¹³C) to confirm substitution patterns .
Advanced: How can researchers resolve contradictions in cytotoxicity data across different experimental models?
Methodological Answer:
Discrepancies often arise from cell line specificity , metabolic variability , or assay conditions . To address this:
- Standardize assays: Use identical cell lines (e.g., HepG2 for liver toxicity, MCF-7 for breast cancer) across studies.
- Control for metabolism: Include CYP450 inhibitors (e.g., ketoconazole) to assess metabolite-driven toxicity.
- Validate via orthogonal methods: Combine MTT assays with flow cytometry (apoptosis/necrosis markers) and ROS detection kits.
For example, pterostilbene analogs show divergent EC50 values in L. amazonensis models due to differences in mitochondrial membrane potential (ΔΨ) sensitivity .
Basic: What analytical techniques are critical for characterizing this compound stability?
Methodological Answer:
- Photostability: Use UV-Vis spectroscopy to monitor E/Z isomerization under UV light (254 nm) with time-course analysis .
- Thermal stability: Conduct TGA-DSC to determine decomposition temperatures and identify polymorphic transitions.
- Hydrolytic stability: Incubate in buffer solutions (pH 1–10) and quantify degradation via UHPLC-PDA at 280 nm .
Advanced: How does the acetoxy substitution pattern influence multi-target drug design?
Methodological Answer:
The 3,5-diacetoxy groups enhance lipophilicity , improving blood-brain barrier penetration, while the 4'-hydroxyl enables hydrogen bonding with targets like:
- COX-2: Molecular docking (AutoDock Vina) shows acetoxy groups occupy hydrophobic pockets, reducing IC50 vs. resveratrol.
- HDACs: The 4'-hydroxyl chelates zinc ions in HDAC active sites, as shown in crystallographic studies (PDB: 4LX6).
Optimize selectivity by modifying acetate chain length (e.g., propionyl vs. acetyl) to balance potency and solubility .
Basic: What safety precautions are essential when handling this compound in vitro?
Methodological Answer:
- PPE: Wear nitrile gloves (EN 374 standard) and use fume hoods to avoid dermal/airborne exposure (OSHA Category 4 acute toxicity) .
- Spill management: Neutralize spills with activated carbon (1 g per 10 mg compound) and dispose as hazardous waste (EPA Subtitle C).
- Storage: Keep in amber vials at -20°C under argon to prevent photodegradation and hydrolysis .
Advanced: How can environmental factors (e.g., UV, oxidative stress) modulate stilbene biosynthesis in planta?
Methodological Answer:
- Transcriptomic profiling: Use RNA-seq to identify STS (stilbene synthase) upregulation under UV-C (280 nm, 15 min exposure).
- ROS signaling: Apply H2O2 (1–5 mM) to induce phenylpropanoid pathway genes (PAL, C4H) in cell cultures.
- Comparative metabolomics: LC-MS/MS reveals pterostilbene accumulation under ozone stress vs. 3,5-Diacetoxy-4'-hydroxy derivatives in fungal-challenged tissues .
Basic: What in silico tools are effective for predicting the ADMET profile of this compound?
Methodological Answer:
- SwissADME: Predict LogP (≈2.8), BBB permeability (+0.12), and CYP3A4 inhibition.
- ProTox-II: Assess acute oral toxicity (LD50 ≈ 1600 mg/kg, Category 4).
- Molecular dynamics (GROMACS): Simulate binding stability to serum albumin (PDB: 1AO6) to estimate half-life .
Advanced: How can researchers address low bioavailability in preclinical models?
Methodological Answer:
- Nanoformulation: Encapsulate in PLGA nanoparticles (70–100 nm, PDI <0.2) via emulsion-diffusion, achieving 3x higher Cmax in rat plasma vs. free compound.
- Prodrug strategy: Convert 4'-hydroxyl to a phosphate ester (cleaved by alkaline phosphatase in vivo), improving aqueous solubility (LogS from -3.2 to -1.5) .
Basic: What spectroscopic methods differentiate this compound from its deacetylated analogs?
Methodological Answer:
- ¹H NMR: Acetoxy groups show singlets at δ 2.25–2.35 ppm (6H, -OAc), absent in deacetylated forms.
- IR: C=O stretches at 1745–1760 cm⁻¹ confirm acetate esters.
- HRMS: Exact mass [M+H]+ = 329.1024 (C18H16O5) with isotopic pattern matching .
Advanced: What strategies reconcile conflicting data on pro-oxidant vs. antioxidant effects?
Methodological Answer:
- Dose-dependent studies: Use EPR spectroscopy to quantify ROS (e.g., hydroxyl radicals) at 1–100 µM concentrations.
- Cell-type specificity: Compare Nrf2 activation (ARE-luciferase assay) in hepatocytes vs. macrophages.
- Redox cycling assays: Monitor NADPH depletion rates in microsomal fractions to identify pro-oxidant metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
